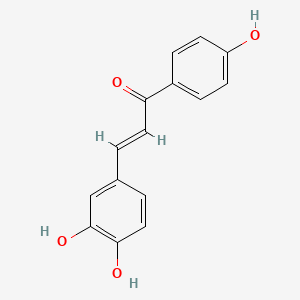

4',3,4-Trihydroxychalcone

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3,4-dihydroxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-12-5-3-11(4-6-12)13(17)7-1-10-2-8-14(18)15(19)9-10/h1-9,16,18-19H/b7-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPERCWWUZZKHCL-LREOWRDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=CC2=CC(=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)/C=C/C2=CC(=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Biosynthetic Pathways of 4 ,3,4 Trihydroxychalcone

Distribution of 4',3,4-Trihydroxychalcone in Botanical Sources

Isoliquiritigenin (B1662430) is not uniformly distributed across the plant kingdom but has been identified in specific families and genera, where it can accumulate in various tissues.

Research has confirmed the presence of this compound in several plant families, with a significant number of occurrences reported in the Fabaceae, Moraceae, and Asteraceae families. biosynth.com

Within the Fabaceae (legume) family, this compound is a well-documented constituent. It has been isolated from the roots of various Glycyrrhiza species (licorice), such as Glycyrrhiza uralensis and Glycyrrhiza glabra. wikipedia.orgnih.govnih.gov It has also been identified in the aerial parts of Phanera bracteata and is a known inducer of nodulation genes in the model legume Medicago truncatula and soybean (Glycine max). ebi.ac.ukfrontiersin.orgresearchgate.net

The Moraceae family also contains species that produce this chalcone (B49325). For instance, this compound has been isolated from Treculia obovoidea. researchgate.net Other related chalcones have been found in different genera of this family, such as Artocarpus and Dorstenia, indicating a general capacity for chalcone synthesis within this group. researchgate.netnih.gov

In the Asteraceae family, this compound has been notably isolated from the leaves and stems of Stevia lucida, marking its first report within the Stevia genus. nih.govmdpi.comjst.go.jpresearchgate.net The Stevia genus is known for producing a variety of flavonoids, and this finding highlights the chemosystematic significance of chalcones. core.ac.uk

Table 1: Documented Botanical Sources of this compound (Isoliquiritigenin)

| Family | Genus | Species | Common Name | Reference(s) |

| Fabaceae | Glycyrrhiza | uralensis, glabra | Licorice | wikipedia.org, nih.gov, nih.gov |

| Fabaceae | Phanera | bracteata | N/A | researchgate.net |

| Fabaceae | Medicago | truncatula | Barrel Medic | frontiersin.org |

| Moraceae | Treculia | obovoidea | N/A | researchgate.net |

| Asteraceae | Stevia | lucida | N/A | nih.gov, mdpi.com |

The accumulation of this compound is often localized to specific plant organs and tissues. The most significant and well-studied localization is in the roots of leguminous plants. wikipedia.orgnih.govnih.gov In Glycyrrhiza species, it is a prominent component of the root extracts. wikipedia.orgresearchgate.netnih.govjst.go.jp Studies on Medicago truncatula have provided more detailed insights, showing that transcripts for enzymes involved in its subsequent modification (like Chalcone O-Methyltransferase) are primarily localized to the epidermal and cortical cells of the roots. nih.gov Furthermore, metabolite atlases for M. truncatula reveal differential accumulation of related flavonoids in distinct root zones, such as border cells and the root cap, highlighting the specialized metabolic functions of these tissues. mdpi.com The compound is also found in root exudates of soybean, where it acts as a signaling molecule to symbiotic bacteria. ebi.ac.uk

While root accumulation is predominant in legumes, the compound has also been found in other tissues. For example, in Stevia lucida, it was isolated from the leaves and stems . researchgate.net In Phanera bracteata, it was found in the aerial parts . researchgate.net This indicates that while roots are a primary site of accumulation in certain key species, the distribution can vary depending on the plant.

Biosynthetic Pathways Leading to this compound

The biosynthesis of this compound is an integral part of the broader phenylpropanoid pathway, which is responsible for producing thousands of plant-specific compounds. jst.go.jpmdpi.com

The journey to this compound begins with the amino acid phenylalanine. jst.go.jpmdpi.com Through the action of a series of enzymes, including phenylalanine ammonia-lyase (PAL) and cinnamate-4-hydroxylase (C4H), phenylalanine is converted into p-coumaric acid, which is then activated to its coenzyme A (CoA) ester, p-Coumaroyl-CoA. ebi.ac.uk This molecule serves as a crucial precursor for flavonoid biosynthesis. ebi.ac.ukresearchgate.net

The formation of this compound, a type of 6'-deoxychalcone, requires the coordinated action of two key enzymes: Chalcone Synthase (CHS) and Chalcone Reductase (CHR). wikipedia.orgnih.govthegoodscentscompany.com

Chalcone Synthase (CHS) is the first committed enzyme in the flavonoid pathway. nih.gov It is a type III polyketide synthase that catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA. researchgate.netnootropicsdepot.com This reaction typically leads to the formation of a tetrahydroxychalcone intermediate (naringenin chalcone). nih.govresearchgate.net

Chalcone Reductase (CHR) , an enzyme belonging to the aldo-keto reductase superfamily, acts in conjunction with CHS to produce deoxychalcones. nih.govfrontiersin.org CHR intercepts a polyketide intermediate during the CHS-catalyzed reaction, before the A-ring is fully aromatized. nih.govfrontiersin.org It catalyzes a ketoreduction step, which ultimately prevents the hydroxylation at the C-6' position of the chalcone A-ring. thegoodscentscompany.com The product of this joint CHS and CHR activity is this compound (isoliquiritigenin). wikipedia.orgnih.gov The presence and activity of CHR are thus the determining factors for whether a plant produces 5-deoxyflavonoids. thegoodscentscompany.com

The direct precursors for the carbon skeleton of this compound are p-Coumaroyl-CoA and Malonyl-CoA. jst.go.jp The biosynthetic process, catalyzed by the CHS/CHR enzyme complex, can be summarized as follows:

Initiation : CHS selects one starter molecule of p-Coumaroyl-CoA. biosynth.com

Elongation : The starter molecule is sequentially condensed with three molecules of Malonyl-CoA, which are derived from acetate (B1210297) metabolism. ebi.ac.ukjst.go.jp Each condensation step adds a two-carbon unit, extending the polyketide chain.

Reduction and Cyclization : Before the final cyclization and aromatization that would produce a 6'-hydroxychalcone, CHR acts on the enzyme-bound intermediate. nih.govfrontiersin.org This reductive step, followed by intramolecular Claisen condensation, leads to the formation of the 6'-deoxychalcone structure of this compound. nih.gov

Genetic and Transcriptomic Regulation of Biosynthetic Enzymes

The biosynthesis of this compound is intricately regulated at the genetic and transcriptomic levels, primarily through the controlled expression of the genes encoding its biosynthetic enzymes, such as Chalcone Synthase (CHS) and Chalcone Reductase (CHR). This regulation is largely orchestrated by specific families of transcription factors (TFs).

The most prominent regulators of the flavonoid pathway are transcription factors from the MYB family, particularly those of the R2R3-MYB type. mdpi.comfrontiersin.orgplos.org These TFs act as both positive and negative regulators of key biosynthetic genes. mdpi.comfrontiersin.org In many plants, the regulation involves a coordinated action of a protein complex, known as the MBW complex, which consists of R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins. frontiersin.org This complex binds to the promoter regions of structural genes like CHS to control their expression. frontiersin.org

Research on Glycyrrhiza uralensis (licorice) has provided specific insights into this regulation. Transcriptomic analysis of licorice cell suspensions treated with methyl jasmonate (MeJA), a plant hormone known to induce secondary metabolite production, revealed the significant upregulation of several TF families, including MYB, bHLH, and WRKY. plos.org Specifically, two R2R3-MYB transcription factors, designated GlMYB4 and GlMYB88, were identified as being responsive to MeJA and were shown to positively regulate flavonoid biosynthesis in licorice cells. plos.org

Further studies have demonstrated the necessity of co-expression of multiple genes for the successful production of this compound (isoliquiritigenin) in transgenic systems. For example, the accumulation of isoliquiritigenin in tobacco was achieved only through the co-overexpression of a CHR gene, a chalcone 4'-O-glucosyltransferase (Am4'CGT), and a MYB transcription factor (CaMYBA) from pepper. biorxiv.org This indicates that in addition to the core biosynthetic enzymes, other factors like glycosyltransferases (which can stabilize the chalcone) and specific transcriptional activators are essential for accumulation. biorxiv.org The MYB transcription factor likely activates the expression of multiple genes in the flavonoid pathway, creating the necessary metabolic context for the product to be synthesized and stored. biorxiv.org

Table 1: Key Genes and Transcription Factors in this compound Biosynthesis

| Component | Name/Class | Function | Regulated By/Interacts With | Plant Species Example | Citation |

| Enzyme | Chalcone Synthase (CHS) | Catalyzes the formation of the chalcone skeleton from p-coumaroyl-CoA and malonyl-CoA. | MYB, bHLH, WD40 (MBW complex) | Glycyrrhiza uralensis, Dahlia variabilis, Medicago sativa | apsnet.orgbiorxiv.orgplos.org |

| Enzyme | Chalcone Reductase (CHR) | Works with CHS to produce 6'-deoxychalcones like this compound. | Co-expressed with CHS | Glycyrrhiza uralensis, Dahlia variabilis, Lotus japonicus | cabidigitallibrary.orgbiorxiv.org |

| Enzyme | Chalcone Isomerase (CHI) | Isomerizes chalcones to their corresponding flavanones (e.g., isoliquiritigenin to liquiritigenin). | - | Lotus japonicus, Medicago sativa | mdpi.comfrontiersin.org |

| Transcription Factor | R2R3-MYB | Positive or negative regulation of flavonoid biosynthetic genes. | bHLH, WD40 proteins, plant hormones (e.g., MeJA) | Glycyrrhiza uralensis, Arabidopsis thaliana | mdpi.comfrontiersin.orgplos.org |

| Transcription Factor | GlMYB4, GlMYB88 | Positive regulators of flavonoid biosynthesis. | Methyl Jasmonate (MeJA) | Glycyrrhiza uralensis | plos.org |

| Transcription Factor | CaMYBA | Activates anthocyanin and flavonoid biosynthesis pathways. | - | Capsicum annuum (pepper) | biorxiv.org |

| Protein Complex | MBW Complex | Transcriptional activation of flavonoid pathway genes. | - | Arabidopsis thaliana, Zea mays | frontiersin.org |

Environmental and Developmental Influences on this compound Biosynthesis

The production and accumulation of this compound are highly responsive to both external environmental cues and internal developmental programs. Plants modulate the biosynthesis of such secondary metabolites to adapt to changing conditions and for specific functions during their life cycle. nih.govd-nb.info

Environmental Factors:

UV Light: Ultraviolet (UV) radiation is a well-documented and potent inducer of flavonoid biosynthesis. researchgate.netnih.gov The expression of the Chalcone Synthase (CHS) gene, which is pivotal for all flavonoid production, is significantly induced by UV light. nih.govuniversiteitleiden.nl This response is a protective mechanism, as flavonoids can act as UV protectants, shielding plant tissues from DNA damage. nih.gov Studies on Chinese licorice (Glycyrrhiza uralensis) have shown that exposure to UV-B radiation increases the content of several compounds, including isoliquiritigenin (this compound). researchgate.net Similarly, heat treatment of licorice, which can cause chemical changes akin to stress responses, has been shown to increase the concentration of isoliquiritigenin, enhancing the extract's UV photoprotective effects. mdpi.com

Pathogen Infection and Elicitors: As part of the plant's defense system, the synthesis of antimicrobial compounds known as phytoalexins is often triggered by pathogen attack. apsnet.organnualreviews.org Flavonoids, including chalcones, frequently function as phytoalexins. nih.gov The expression of CHS and other flavonoid biosynthesis genes is induced upon infection by fungi or bacteria. nih.govuniversiteitleiden.nl In an incompatible interaction between alfalfa leaves and the bacterium Pseudomonas syringae, a significant accumulation of flavonoids, including 2´,4,4´-trihydroxychalcone, was observed in the infected tissue as part of the plant's defense response. apsnet.org Furthermore, molecules derived from pathogens, known as elicitors, can trigger the same biosynthetic pathways. annualreviews.org

Other Abiotic Stresses: General environmental stress conditions, such as temperature fluctuations, water availability (drought), and nutrient levels, can significantly impact the secondary metabolism of plants. researchgate.netd-nb.info While elevated CO2 and temperature can affect plant physiology and biomass, these factors also interact to influence the production of specialized metabolites. frontiersin.org The plant's response is often species-specific, but stress generally leads to a reconfiguration of metabolic pathways, which can result in either increased or decreased accumulation of compounds like this compound. researchgate.netd-nb.info

Developmental Factors:

Tissue-Specific Expression: The biosynthesis of flavonoids is often regulated in a tissue- and development-specific manner. For instance, CHS is frequently constitutively expressed in floral tissues to produce pigments that attract pollinators. nih.gov The regulatory transcription factors that control the pathway are also expressed at specific developmental stages or in particular plant organs, leading to localized accumulation of products. cabidigitallibrary.org

Developmental Stage: The concentration and composition of secondary metabolites can change throughout the plant's life cycle. For example, studies on persimmon bud sports have used transcriptomic analysis to link changes in gene expression during fruit development and maturation to the final fruit phenotype. frontiersin.org This highlights that developmental programming dictates the expression of biosynthetic and regulatory genes, thereby controlling the production of compounds like chalcones at different growth stages.

Table 2: Influence of External and Internal Factors on this compound Biosynthesis

| Factor | Specific Stimulus/Condition | Effect on Biosynthesis | Key Genes/Components Affected | Plant Species Example | Citation |

| Environmental | UV-B Radiation | Increased accumulation of this compound. | Chalcone Synthase (CHS) | Glycyrrhiza uralensis (licorice) | researchgate.netnih.gov |

| Environmental | Pathogen Attack (Incompatible Interaction) | Accumulation of this compound as a phytoalexin. | CHS, Chalcone Reductase (CHR), Chalcone Isomerase (CHI) | Medicago sativa (alfalfa) | apsnet.org |

| Environmental | Heat Stress | Increased content of this compound. | Phenolic composition alteration | Glycyrrhiza uralensis (licorice) | mdpi.com |

| Environmental | General Abiotic Stress (e.g., drought) | Altered secondary metabolite profiles, can increase or decrease production. | Phenylalanine and flavonoid pathway genes | Glycine max (Soybean) | researchgate.netfrontiersin.org |

| Developmental | Tissue Type (e.g., Flowers) | Constitutive expression for pigmentation. | CHS | General (e.g., Petunia) | nih.gov |

| Developmental | Fruit Maturation | Changes in gene expression leading to altered metabolite profiles. | Ethylene and cell wall pathway genes | Diospyros kaki (Persimmon) | frontiersin.org |

Biological Activities and Mechanistic Investigations of 4 ,3,4 Trihydroxychalcone

In Vitro Cellular and Molecular Investigations

Antioxidant Mechanisms and Radical Scavenging Capabilities

4',3,4-Trihydroxychalcone, also known as isoliquiritigenin (B1662430), has demonstrated significant antioxidant properties through various in vitro assays. Its ability to neutralize free radicals and reduce oxidative stress is a key aspect of its biological activity. The antioxidant capacity is largely attributed to its chemical structure, specifically the presence and position of hydroxyl groups on its aromatic rings, which can donate hydrogen atoms to stabilize free radicals.

The capacity of this compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical is a widely studied measure of its antioxidant potential. In this assay, the compound's ability to donate a hydrogen atom or an electron to the DPPH radical is quantified by the decrease in absorbance of the DPPH solution. Numerous studies have consistently shown that this compound exhibits potent, concentration-dependent DPPH radical scavenging activity. The efficiency of this scavenging activity is often expressed as the IC50 value, which represents the concentration of the compound required to inhibit 50% of the DPPH radicals. The 3,4-dihydroxy substitution pattern on the B-ring of the chalcone (B49325) is considered a key determinant for its high antioxidant activity. researchgate.net

DPPH Radical Scavenging Activity of this compound (Isoliquiritigenin)

| Compound | Assay | IC50 Value | Reference |

|---|---|---|---|

| Isoliquiritigenin | DPPH Radical Scavenging | 1173 ± 61 µmol TE/g | |

| Isoliquiritigenin | DPPH Radical Scavenging | Comparable to Quercetin (IC50 4.31 ± 0.07 µg/mL) | ugm.ac.id |

| Isoliquiritigenin | DPPH Radical Scavenging | 94.83 µg/ml | nih.gov |

The reducing power of a compound is another indicator of its potential antioxidant activity. This is often evaluated by the Ferric Reducing Antioxidant Power (FRAP) assay, which measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. Studies have shown that this compound possesses significant reducing power, which increases with concentration. wwjmrd.comnih.gov This activity indicates its capacity to donate electrons, thereby neutralizing free radicals. wwjmrd.com

In addition to its reducing power, this compound has been shown to chelate ferrous ions (Fe²⁺). By binding to pro-oxidant metals like iron, it can prevent them from participating in the Fenton reaction, a major source of hydroxyl radicals in biological systems. The ferrous ion chelating activity is typically measured by assessing the disruption of the ferrozine-Fe²⁺ complex formation. Research has demonstrated that this compound exhibits concentration-dependent ferrous ion chelating ability.

Reducing Power and Ferrous Ion Chelating Activity of this compound (Isoliquiritigenin)

| Assay | Findings | Reference |

|---|---|---|

| Reducing Power Assay | Exhibited a reducing power of 23.6 ± 0.7 mg AAE/g. | |

| Ferrous Ion Chelating Assay | Demonstrated iron chelating activity. | ugm.ac.id |

Anti-inflammatory Pathways and Cytokine Modulation

This compound exerts potent anti-inflammatory effects by intervening in key signaling pathways and modulating the production of inflammatory mediators. Its ability to suppress inflammatory responses has been observed in various in vitro models, highlighting its therapeutic potential for inflammatory conditions.

A central mechanism underlying the anti-inflammatory activity of this compound is its ability to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. nih.govmdpi.com In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation leads to the ubiquitination and subsequent proteasomal degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.

This compound has been shown to interfere with this cascade at multiple points. It can suppress the phosphorylation and degradation of IκBα, thereby preventing the release of NF-κB. nih.gov Furthermore, it has been observed to inhibit the phosphorylation of the p65 subunit of NF-κB, which is crucial for its transcriptional activity. nih.govnih.gov By blocking these steps, this compound effectively halts the nuclear translocation and DNA binding of NF-κB, leading to a downregulation of pro-inflammatory gene expression. nih.govnih.gov Some evidence suggests that this compound may directly interact with and inhibit the activity of IKKβ. nih.gov

As a consequence of its inhibitory effect on the NF-κB pathway, this compound significantly modulates the production of pro-inflammatory cytokines, including TNF-α and Interleukin-6 (IL-6). nih.govnih.gov These cytokines are key mediators of the inflammatory response and are implicated in the pathogenesis of numerous inflammatory diseases.

In various cell types, including macrophages and intestinal epithelial cells, pre-treatment with this compound has been shown to dose-dependently reduce the expression and secretion of TNF-α and IL-6 upon stimulation with inflammatory agents like LPS. nih.govresearchgate.net This suppression occurs at both the mRNA and protein levels, indicating that the compound acts at the level of gene transcription. nih.gov By downregulating the production of these potent pro-inflammatory molecules, this compound can effectively dampen the inflammatory cascade. nih.govnih.gov

Effect of this compound (Isoliquiritigenin) on Pro-inflammatory Cytokine Production

| Cell Line | Stimulant | Cytokine | Effect of Isoliquiritigenin | Reference |

|---|---|---|---|---|

| Bovine Mammary Epithelial Cells (MAC-T) | LPS | TNF-α, IL-6 | Significantly reduced mRNA and protein expression. | nih.gov |

| Human Intestinal Epithelial HT-29 Cells | TNF-α | IL-8, IL-1β | Suppressed expression. | nih.gov |

| Multiple Myeloma (MM) Cells | - | IL-6 | Downregulated IL-6 expression. | nih.gov |

| RAW264.7 cells | BDE-47 | TNF-α, IL-6, IL-1β | Decreased the production of inflammatory factors. | mdpi.com |

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines

This compound, commonly known as Butein (B1668091), has demonstrated significant antiproliferative and cytotoxic activities across a diverse range of human cancer cell lines. Research indicates that Butein can decrease the viability of cancer cells in a dose- and time-dependent manner. plos.orgbiorxiv.org Its efficacy has been observed in various malignancies, including triple-negative breast cancer (MDA-MB-231 and MDA-MB-468), uveal melanoma (M17, SP6.5, C918), prostate cancer, acute lymphoblastic leukemia (ALL), oral squamous cell carcinoma (OSCC), and ovarian cancer. plos.orgmssm.edumdpi.comnih.govjcancer.orgnih.gov

In studies on triple-negative breast cancer cells, Butein was found to have a more potent cytotoxic effect on the MDA-MB-468 cell line (derived from an African American patient) compared to the MDA-MB-231 line (from a Caucasian patient). plos.orgbiorxiv.org For OSCC cell lines CAL27 and SCC9, the half-maximal inhibitory concentration (IC50) values were determined to be 4.361 μM and 3.458 μM, respectively. jcancer.org Similarly, in uveal melanoma cell lines SP6.5 and M17, the IC50 values were 13.3 μM and 15.8 μM. mssm.edu Notably, lower concentrations of Butein selectively targeted the melanoma cells without significantly affecting the viability of normal retinal pigment epithelial (RPE) cells and scleral fibroblasts. mssm.edu In prostate cancer cells, Butein treatment also led to a decrease in cell viability with minimal impact on normal prostate epithelial cells. nih.gov

Table 1: Cytotoxic Effects (IC50) of this compound (Butein) on Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (μM) | Source |

|---|---|---|---|---|

| MDA-MB-231 | Triple-Negative Breast Cancer | 48 | 5.8 | plos.org |

| MDA-MB-231 | Triple-Negative Breast Cancer | 72 | 5.4 | plos.org |

| MDA-MB-468 | Triple-Negative Breast Cancer | 48 | 8.7 | plos.org |

| MDA-MB-468 | Triple-Negative Breast Cancer | 72 | 1.8 | plos.org |

| SP6.5 | Uveal Melanoma | N/A | 13.3 | mssm.edu |

| M17 | Uveal Melanoma | N/A | 15.8 | mssm.edu |

| C918 | Uveal Melanoma | N/A | 16.7 | mssm.edu |

| CAL27 | Oral Squamous Cell Carcinoma | N/A | 4.361 | jcancer.org |

| SCC9 | Oral Squamous Cell Carcinoma | N/A | 3.458 | jcancer.org |

Butein primarily induces cancer cell death through the activation of apoptosis. nih.gov The underlying mechanisms involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.govnih.gov Activation of the intrinsic pathway is a common finding, characterized by an altered ratio of Bax (pro-apoptotic) to Bcl-2 (anti-apoptotic) proteins, which increases mitochondrial membrane permeability. mssm.edunih.govresearchgate.net This leads to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9, an initiator caspase. mssm.edunih.govjcancer.org Studies have also shown that Butein treatment activates the extrinsic pathway, evidenced by the activation of caspase-8. nih.govnih.govresearchgate.net Both pathways converge to activate the executioner caspase, caspase-3, leading to the cleavage of poly (ADP-ribose) polymerase (PARP) and subsequent apoptotic cell death. nih.govnih.govnih.gov In oral squamous cell carcinoma cells, the pro-apoptotic effects were linked to Butein's ability to promote the degradation of Myeloid cell leukemia-1 (MCL-1), an anti-apoptotic protein. jcancer.orgjcancer.org

The role of reactive oxygen species (ROS), such as hydrogen peroxide (H2O2), in Butein-mediated effects is complex. In neuroblastoma cells, Butein was found to elevate ROS levels, which triggered apoptosis; this effect was reversed by pretreatment with antioxidants. nih.gov Conversely, in non-cancerous cells, Butein has shown protective effects against H2O2-induced oxidative stress and apoptosis. In human dental pulp cells, Butein blocked H2O2-induced cytotoxicity and ROS generation. nih.gov Similarly, in H9c2 cardiomyoblasts, pretreatment with Butein significantly decreased the number of apoptotic cells following exposure to H2O2. researchgate.netmdpi.comsemanticscholar.org This was associated with a restored Bcl-2/Bax ratio and reduced caspase-3 cleavage. researchgate.netmdpi.com These findings suggest that Butein's effect on ROS and apoptosis may be context-dependent, inducing apoptosis in cancer cells while protecting normal cells from oxidative damage.

In addition to inducing apoptosis, this compound inhibits the proliferation of cancer cells by inducing cell cycle arrest at various phases. The specific phase of arrest appears to be dependent on the cancer cell type.

In acute lymphoblastic leukemia (ALL) cell lines, Butein was found to induce cell cycle arrest at the G1/S transition. nih.govnih.gov This was accompanied by a decrease in the expression of cyclin E and cyclin-dependent kinase 2 (CDK2). nih.govnih.gov The mechanism involves the activation of Forkhead Box O3a (FOXO3a), which promotes the expression of the CDK inhibitor p27kip1. mdpi.comnih.govnih.gov Similarly, in prostate cancer cells, Butein treatment caused a marked decrease in the protein expression of cyclins D1, D2, and E, as well as CDKs 2, 4, and 6, along with an induction of the CDK inhibitors WAF1/p21 and KIP1/p27. nih.gov In ovarian cancer cells, Butein also induced growth arrest by decreasing the expression of Cyclin D1, CDK4, and CDK6, while increasing p27kip1 levels. mdpi.comresearchgate.net

In other cancer types, an S-phase arrest has been observed. In chronic myeloid leukemia (CML) cells, Butein arrested cells in the S-phase of the cell cycle, which was associated with reduced expression levels of CDK1, CDK4, cyclin A, cyclin B, and cyclin E. researchgate.net

Table 2: Cell Cycle Arrest Mechanisms of this compound (Butein) in Cancer Cells

| Cancer Type | Cell Cycle Phase Arrested | Key Molecular Targets Affected | Source |

|---|---|---|---|

| Acute Lymphoblastic Leukemia | G1/S | ↓ Cyclin E, ↓ CDK2, ↑ FOXO3a, ↑ p27kip1 | nih.govnih.gov |

| Prostate Cancer | G1 | ↓ Cyclins D1, D2, E; ↓ CDKs 2, 4, 6; ↑ p21, ↑ p27 | nih.gov |

| Ovarian Cancer | Not Specified | ↓ Cyclin D1, ↓ CDK4, ↓ CDK6, ↑ p27kip1 | mdpi.comresearchgate.net |

| Chronic Myeloid Leukemia | S | ↓ CDK1, ↓ CDK4, ↓ Cyclin A, ↓ Cyclin B, ↓ Cyclin E | researchgate.net |

This compound exhibits potent anti-angiogenic activity, a crucial attribute for inhibiting tumor growth and metastasis. nih.govresearchgate.net Angiogenesis is the formation of new blood vessels, a process heavily reliant on factors like vascular endothelial growth factor (VEGF). mdpi.commdpi.com Butein has been shown to inhibit several key steps in the angiogenic cascade that are induced by VEGF. nih.govnih.gov

In vitro studies using human endothelial progenitor cells (EPCs) demonstrated that Butein inhibited cell proliferation, migration, and tube formation induced by both serum and VEGF in a concentration-dependent manner, without causing cytotoxicity to the cells. nih.govresearchgate.netnih.gov Furthermore, Butein was shown to effectively block VEGF-induced vessel sprouting from rat aortic rings in an ex vivo assay and suppress the formation of new microvessels in an in vivo Matrigel plug assay. nih.govresearchgate.netnih.gov The molecular mechanism underlying these effects involves the inhibition of the Akt/mTOR signaling pathway. Butein concentration-dependently repressed the phosphorylation of Akt, mTOR, and their major downstream effectors involved in protein translation, such as p70S6K and 4E-BP1. nih.gov These findings identify Butein as a promising angiogenesis inhibitor that targets translational machinery. nih.govnih.gov

Antimicrobial Activities (e.g., antibacterial, antifungal, antiviral)

This compound has been identified as a compound with potential antimicrobial properties, including antibacterial and antifungal activities. amazonaws.comingentaconnect.com Its natural origin and diverse pharmacological effects make it an attractive candidate for the development of new antimicrobial agents. amazonaws.comnih.gov

Research has indicated that Butein possesses antibacterial activity against several pathogens. It has been reported to inhibit the growth of Enterococcus faecalis, Escherichia coli, and Mycobacterium tuberculosis. ingentaconnect.com An in vitro study demonstrated that Butein at a concentration of 1 mg/ml produced an 8.37 mm zone of inhibition against E. faecalis. ingentaconnect.com

In the context of antifungal activity, Butein is considered a potential agent for treating fungal infections. amazonaws.com Its proposed mechanism involves the disruption of fungal cell membranes and the inhibition of essential enzymatic activities within the fungal cells. amazonaws.com However, specific data detailing its spectrum of activity against different fungal species (such as dermatophytes, yeasts, and molds) are limited in the reviewed literature. There is currently no available research data on the antiviral properties of this compound.

The precise classification of this compound as either a bacteriostatic (inhibits growth) or bactericidal (kills bacteria) agent requires further investigation, as studies directly comparing its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are not widely available. nih.govnih.gov Bacteriostatic agents typically halt bacterial multiplication, often by inhibiting protein synthesis, allowing the host's immune system to clear the infection. microbe-investigations.comultra-fresh.com In contrast, bactericidal agents actively kill bacteria, often by disrupting cell wall synthesis or membrane integrity. microbe-investigations.comultra-fresh.com

However, mechanistic studies provide clues to its mode of action. Butein is predicted to function as an inhibitor of the MurA enzyme in bacteria. ingentaconnect.com MurA is an essential enzyme that catalyzes the first committed step in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. ingentaconnect.com By blocking this enzyme, Butein interferes with cell wall formation. ingentaconnect.com The inhibition of cell wall synthesis is a well-established bactericidal mechanism of action, suggesting that Butein likely exerts a bactericidal effect on susceptible bacteria. microbe-investigations.com

This compound is a potent inhibitor of tyrosinase, a key copper-containing enzyme involved in melanin (B1238610) biosynthesis in various organisms and enzymatic browning in foods. mdpi.comnih.govtandfonline.com The structural similarity of Butein to L-DOPA, a natural substrate of tyrosinase, suggests its potential as a competitive inhibitor. mdpi.com

Kinetic studies on mushroom tyrosinase have elucidated the specific mechanism of inhibition. Tyrosinase has two distinct catalytic activities: a monophenolase activity (hydroxylating L-tyrosine to L-DOPA) and a diphenolase activity (oxidizing L-DOPA to dopaquinone). tandfonline.com Butein was found to be a reversible, uncompetitive inhibitor of the monophenolase reaction. mdpi.comdoaj.org For the diphenolase reaction, Butein acts as a mixed-type inhibitor. mdpi.comdoaj.org Its inhibitory potency is comparable to or greater than that of kojic acid, a well-known tyrosinase inhibitor. mdpi.comdoaj.org

Table 3: Tyrosinase Inhibition Constants for this compound (Butein)

| Activity | Substrate | Inhibition Type | Inhibition Constant | IC50 (μM) | Source |

|---|---|---|---|---|---|

| Monophenolase | L-Tyrosine | Uncompetitive | KI' = 9.95 ± 2.69 µM | 10.88 ± 2.19 | mdpi.comdoaj.org |

| Diphenolase | L-DOPA | Mixed | KI = 3.30 ± 0.75 µM | 15.20 ± 1.25 | mdpi.comdoaj.org |

| Diphenolase | L-DOPA | Mixed | KI' = 18.75 ± 5.15 µM | 15.20 ± 1.25 | mdpi.comdoaj.org |

| Reference | |||||

| Kojic Acid (Monophenolase) | L-Tyrosine | N/A | N/A | 33.14 ± 5.03 | mdpi.com |

| Kojic Acid (Diphenolase) | L-DOPA | N/A | N/A | 18.27 ± 3.42 | mdpi.com |

Enzyme Modulation and Receptor Binding Studies

This compound, commonly known as Butein, has been the subject of various studies to determine its interaction with key biological enzymes and receptors. These investigations have revealed its potential to modulate specific pathways involved in metabolism and cellular signaling.

Butein has demonstrated inhibitory activity against key digestive enzymes involved in the metabolism of lipids and carbohydrates. researchgate.net Research into its mechanisms of action shows that it can effectively inhibit pancreatic lipase (B570770) and α-glucosidase. researchgate.net The inhibition of pancreatic lipase is crucial for controlling the absorption of dietary fats, while the inhibition of α-glucosidase and α-amylase can help manage postprandial hyperglycemia by delaying carbohydrate digestion. nih.gov

Kinetic and spectroscopic analyses have been employed to understand the nature of these interactions. For instance, studies indicate that Butein can bind to these enzymes, causing conformational changes that lead to a reduction in their catalytic activity. researchgate.net

| Enzyme | Inhibitory Effect | Reported IC₅₀ Value | Mechanism of Inhibition |

|---|---|---|---|

| Pancreatic Lipase | Inhibits lipid metabolism | Data specific to IC₅₀ values were not detailed in the provided search results. | Binds to the enzyme, inducing conformational changes. researchgate.net |

| α-Glucosidase | Inhibits carbohydrate metabolism | Data specific to IC₅₀ values were not detailed in the provided search results. | Acts as a reversible, uncompetitive inhibitor. researchgate.net |

| α-Amylase | Inhibits carbohydrate metabolism | Data specific to IC₅₀ values were not detailed in the provided search results. | Chalcones, as a class, are known to inhibit this enzyme. nih.gov |

Butein has been identified as a compound that interacts directly with estrogen receptor alpha (ERα), a key target in the treatment of approximately 70% of breast cancers. nih.gov Molecular docking studies have shown that Butein binds to a specific pocket within the ERα protein. nih.gov This interaction does not merely block the receptor but actively promotes the proteasome-mediated degradation of ERα. nih.gov By inducing the downregulation of the ERα protein, Butein effectively diminishes estrogen-driven signaling pathways that are critical for the proliferation of ER-positive breast cancer cells. nih.gov This mechanism of action suggests Butein is a potential agent for diminishing ERα signaling, representing a novel strategy for treating ERα-positive breast cancer. nih.gov

The available research did not provide information regarding the interaction or binding of this compound with the benzodiazepine (B76468) binding sites (BDZ-bs) of the GABAA receptor.

Immunomodulatory Effects on Immune Cells

Butein exerts significant immunomodulatory and anti-neuroinflammatory effects by influencing the behavior of various immune cells. nih.gov In microglial cells, which are the primary immune cells of the central nervous system, Butein has been shown to suppress the production of pro-inflammatory enzymes and mediators induced by lipopolysaccharide (LPS). nih.gov Specifically, it inhibits the production and mRNA expression of key inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.gov

Furthermore, Butein's anti-inflammatory action extends to other immune cells, such as neutrophils. It has been found to suppress the adhesion of neutrophils to endothelial cells. nih.gov This is a critical step in the inflammatory cascade, as the accumulation of leukocytes in tissues contributes to inflammation-mediated damage. The mechanism behind this effect involves preventing the up-regulation of intercellular adhesion molecule-1 (ICAM-1) on endothelial cells and inhibiting the function of adhesion molecules on the surface of leukocytes. nih.gov

| Immune Cell Type | Observed Effect | Mechanism |

|---|---|---|

| BV2 Microglia | Suppression of pro-inflammatory mediators (NO, PGE2) and cytokines (TNF-α, IL-6, IL-1β). nih.gov | Inhibition of NF-κB signaling pathway; upregulation of Nrf2/ARE-mediated HO1 expression. nih.gov |

| Neutrophils | Suppressed adhesion to human umbilical vein endothelial cells. nih.gov | Inhibition of leukocyte surface adhesion molecule function. nih.gov |

| Macrophages | Suppression of RANKL-induced differentiation to osteoclasts. nih.gov | Inhibition of the NF-κB activation pathway. nih.gov |

Structure Activity Relationship Sar Studies of 4 ,3,4 Trihydroxychalcone and Its Analogues

Elucidation of Key Pharmacophores for Diverse Biological Efficacy

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For chalcones, several key pharmacophoric features have been identified that are critical for their diverse biological activities.

The foundational pharmacophore of the chalcone (B49325) family is the 1,3-diaryl-2-propen-1-one backbone. nih.gov This includes the two aromatic rings and the α,β-unsaturated carbonyl bridge. nih.gov This ketoethylenic moiety (–CO–CH=CH–) is a reactive system that plays a significant role in the molecule's interaction with biological targets. nih.govnih.gov

Hydroxyl (-OH) groups are a dominant feature in the SAR of bioactive chalcones. Their presence, number, and position on both aromatic rings are critical determinants of efficacy. academicjournals.org For instance, hydroxyl groups can act as hydrogen bond donors and acceptors, facilitating interactions with enzyme active sites. They also contribute significantly to the antioxidant properties of chalcones by scavenging free radicals.

The arrangement of these features creates a specific three-dimensional pattern that is recognized by biological receptors. For example, in tubulin inhibition, a pharmacophore model (AHHRR) consisting of one hydrogen-bond acceptor, two hydrophobic groups, and two aromatic rings has been proposed for chalcone derivatives. researchgate.net The spatial relationship between the aromatic rings and the flexible enone linker allows the molecule to adopt conformations suitable for binding to various biological targets.

Impact of Hydroxylation Patterns on Bioactivity (e.g., position of hydroxyl groups)

The hydroxylation pattern on the chalcone scaffold is arguably one of the most influential factors determining the type and potency of its biological activity. The position and number of hydroxyl groups on rings A and B can drastically alter a compound's antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.

For antioxidant activity, specific hydroxylation patterns are known to be particularly effective. Research has shown that the antioxidant activity for chalcones with hydroxyl groups on ring B increases in the order of 2-OH < 3-OH << 4-OH << 3,4-di-OH. mdpi.com The 3,4-dihydroxy substitution on ring B, as seen in 4',3,4-Trihydroxychalcone, is considered one of the best combinations for high antioxidant activity. mdpi.com The presence of a 4'-hydroxyl group on the A-ring is also frequently associated with enhanced potency. nih.gov Studies on 2',4',4-trihydroxychalcone have highlighted the importance of a hydroxyl group at the 4-position for inhibitory activity related to inflammation. mdpi.com

In terms of bacteriostatic activity, the presence of free hydroxyl groups on both rings is beneficial. scielo.br For activity against Staphylococcus aureus, introducing a hydroxyl group at the 4- or 4'-position enhances the bioactivity of 2'-hydroxychalcone (B22705). scielo.brsemanticscholar.org However, the effect can be species-dependent; for instance, a hydroxyl group at the 4-position in 2',4',4-trihydroxychalcone, which is active against S. aureus, was found to annul the activity against Escherichia coli. semanticscholar.org

For estrogenic activity, a 4'-hydroxy group on ring B is a critical determinant. ebm-journal.org Studies comparing various hydroxychalcones revealed that 4,4'-dihydroxychalcone (B1168472) and 2',4,4'-trihydroxychalcone (isoliquiritigenin) display substantial estrogenic activity, while 4-hydroxychalcone (B181621) is apparently inactive. ebm-journal.org This underscores the crucial role of the B-ring's 4-position hydroxyl group.

The table below summarizes the effect of hydroxylation patterns on various biological activities.

| Compound/Substitution Pattern | Biological Activity | Key Finding | Reference |

| 3,4-dihydroxy on Ring B | Antioxidant | Considered the best combination for high antioxidant activity. | mdpi.com |

| 4'-hydroxy on Ring A | Xanthine Oxidase Inhibition | Increases inhibitory potency. | nih.gov |

| 4-hydroxy and 4'-hydroxy | Bacteriostatic (S. aureus) | Enhances the bioactivity of 2'-hydroxychalcone. | scielo.brsemanticscholar.org |

| 2',4,4'-Trihydroxychalcone | Estrogenic | Exhibits substantial estrogenic activity. | ebm-journal.org |

| 2',4',4'-Trihydroxychalcone | Anti-inflammatory | Decreases levels of ICAM-1 and VCAM-1. | mdpi.com |

| 2',4',2-Trihydroxychalcone | Bacteriostatic (S. aureus) | Shows high inhibitory action. | scielo.br |

Role of Aromatic Ring Substitutions (e.g., methoxy (B1213986), aminoalkyl, halogens)

Besides hydroxylation, the introduction of other functional groups onto the aromatic rings of the chalcone scaffold serves as a key strategy for modulating biological activity. Substituents like methoxy, aminoalkyl, and halogen groups can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.

Methoxy Groups (-OCH₃): Methoxy groups are common substituents in natural and synthetic chalcones. researchgate.net Their presence and position can significantly impact cytotoxicity and anti-inflammatory activity. nih.gov For instance, a structure-activity relationship study of derivatives of 3-hydroxy-4,3′,4′,5′-tetramethoxychalcone revealed potent NF-κB inhibitory activities at low micromolar concentrations. mdpi.comresearchgate.net In some cases, methoxylation of a hydroxyl group can reduce or eliminate certain activities, such as estrogenic activity, compared to the parent hydroxylated compound. ebm-journal.org However, in other contexts, such as the development of anticancer agents, the number and position of methoxy groups play a crucial role in cytotoxicity. nih.gov For example, a 3',4',5'-trimethoxy substitution on ring A was found to be a favorable component for increasing cytotoxicity against lung cancer cells. researchgate.net

Aminoalkyl Groups (-R-NH₂): The introduction of aminoalkyl chains has been explored to create hybrid molecules with combined properties. Aminoalkyl-substituted 3,4,4′-trihydroxychalcone derivatives have been designed as compounds with both antioxidant and anticancer properties. mdpi.com These substitutions can improve the water solubility and pharmacokinetic profile of the chalcone scaffold.

Halogen Groups (-F, -Cl, -Br): Halogen atoms are often incorporated into drug candidates to enhance their biological activity. Halogenation can increase a molecule's lipophilicity, facilitating its passage through cell membranes. Studies have shown that chalcones substituted with halogens on the aromatic rings can exhibit potent anticancer activity. nih.gov For example, chalcones with a methoxy substituent on the A-ring and a 4-bromine substituent on the B-ring have proven to be effective inhibitors of nitric oxide production. mdpi.com A series of 4′-fluoro-2′-hydroxychalcones has also been synthesized and evaluated for antioxidant and anti-inflammatory properties. mdpi.com

The following table details the impact of various substitutions on chalcone bioactivity.

| Substitution Type | Example Compound/Class | Effect on Bioactivity | Reference |

| Methoxy | 3-hydroxy-4,3′,4′,5′-tetramethoxychalcone | Potent NF-κB inhibition and anticancer properties. | mdpi.comresearchgate.net |

| Methoxy | 2′-hydroxy-4-methoxychalcone | Attenuates NO, iNOS, and COX-2 levels. | mdpi.com |

| Aminoalkyl | Aminoalkyl-substituted 3,4,4′-trihydroxychalcone | Designed for combined antioxidant and anticancer properties. | mdpi.com |

| Halogen (Fluorine) | 4′-fluoro-2′-hydroxychalcones | Show antioxidant and anti-inflammatory activities. | mdpi.com |

| Halogen (Bromine) | 4-bromo-substituted chalcone (with methoxy on ring A) | Effective inhibition of nitric oxide production. | mdpi.com |

Conformational Analysis and Bioactivity Correlation

The three-dimensional conformation of a chalcone molecule is a critical factor that governs its interaction with biological targets. leidenuniv.nl Chalcones can exist as two geometric isomers, cis and trans, with the trans isomer being the more thermodynamically stable and predominant form. nih.gov Further conformational flexibility arises from the rotation around the single bonds of the propenone linker, leading to s-cis and s-trans conformers. acs.org

Theoretical studies on 2'-hydroxychalcone indicate that the s-cis conformer is significantly more stable (by 5.6 kcal/mol) than the s-trans conformer. acs.org The s-cis conformer is nearly planar, a feature stabilized by an intramolecular hydrogen bond between the 2'-hydroxyl group and the carbonyl oxygen. This planarity is often considered important for bioactivity. In contrast, the s-trans conformer is forced into a non-planar shape due to steric hindrance. acs.org

The ability of a chalcone to adopt a specific low-energy, "bioactive" conformation is essential for its biological function. This conformation dictates how well the molecule fits into the binding site of a target protein. The presence of substituents can influence the preferred conformation. For example, hydroxyl groups can form intramolecular hydrogen bonds that restrict conformational freedom and favor a planar structure, which can enhance binding affinity to a target. acs.org Conformational analysis is therefore a key component in understanding SAR, as the biological activity of a series of compounds often correlates with their ability to adopt a particular spatial arrangement. leidenuniv.nl

Computational Approaches in SAR Prediction (e.g., QSAR, Molecular Docking)

Computational methods are powerful tools in modern drug discovery and are extensively used to study the SAR of chalcones. Quantitative Structure-Activity Relationship (QSAR) and molecular docking are two prominent techniques that provide valuable insights into how a molecule's structure relates to its biological function. cmu.ac.th

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govfrontiersin.org For chalcone derivatives, QSAR models have been developed to predict various activities, including anticancer effects. cmu.ac.th These models use calculated molecular descriptors (e.g., electronic, steric, and lipophilic properties) to build a mathematical equation that can predict the activity of new, unsynthesized compounds. For example, a QSAR study on chlorochalcone (B8783882) derivatives against breast cancer cells identified key descriptors like charge on specific carbon atoms, the energy of the lowest unoccupied molecular orbital (LUMO), and the logarithm of the partition coefficient (Log P) as being crucial for activity. cmu.ac.th Such models provide valuable guidance for designing new derivatives with potentially higher potency. frontiersin.org

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. researchgate.netfrontiersin.org This method helps to visualize and understand the molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the chalcone and the active site of a protein. researchgate.net For a series of chalcone derivatives designed as tubulin inhibitors, docking studies revealed crucial hydrogen bond interactions with specific amino acid residues (Gln11, Asn101, Thr145) in the tubulin active site. researchgate.net These insights are instrumental in explaining the observed SAR and in the rational design of more potent inhibitors. nih.gov

Furthermore, theoretical calculations like molecular orbital analysis and the computation of bond dissociation enthalpies have been used to understand the antioxidant mechanism of hydroxychalcones. These studies show that the position of hydroxyl groups significantly influences the molecule's electronic properties and its ease of donating a hydrogen atom to scavenge radicals, which directly correlates with antioxidant activity.

Synthetic Strategies and Analog Development of 4 ,3,4 Trihydroxychalcone

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of traditional organic chemistry, offering a powerful approach for creating complex molecules like 4',3,4-trihydroxychalcone. mdpi.com This methodology is particularly advantageous for producing natural products, which often feature multiple stereocenters that are challenging to control with purely chemical methods. nih.gov Enzymes, as natural catalysts, provide exceptional regio- and stereoselectivity under mild reaction conditions. mdpi.comnih.gov

The application of chemoenzymatic strategies can overcome significant synthetic hurdles in chalcone (B49325) synthesis. For instance, enzymes can be used for selective C-H functionalization, such as hydroxylation, on the chalcone scaffold. nih.gov This is exemplified by the use of cytochrome P450 monooxygenases, which can introduce hydroxyl groups at specific positions on a polycyclic structure, a transformation that is often difficult to achieve with conventional reagents. nih.gov

Furthermore, chemoenzymatic cascades, where multiple enzymatic reactions occur in a single pot, enhance synthetic efficiency. nih.gov These can be integrated with chemical steps to build the chalcone backbone, followed by enzymatic modifications to introduce the desired hydroxyl groups. nih.gov The development of novel enzymes and the engineering of existing ones continue to broaden the scope of chemoenzymatic synthesis, making it an increasingly viable and sustainable method for producing complex chalcones. mdpi.comnih.gov

Total Synthesis of this compound and Related Chalcones

The total synthesis of this compound and its analogs is crucial for providing sufficient material for biological evaluation and for enabling the creation of novel structures not found in nature.

The Claisen-Schmidt condensation is the most common and direct method for synthesizing chalcones. nih.govresearchgate.net This base- or acid-catalyzed reaction involves the aldol (B89426) condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde. nih.govresearchgate.net For the synthesis of this compound, this would typically involve the reaction of 4-hydroxyacetophenone with 3,4-dihydroxybenzaldehyde (B13553) (protocatechuic aldehyde).

The reaction is typically carried out in the presence of a base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a polar solvent like ethanol. researchgate.netscielo.br The base deprotonates the α-carbon of the acetophenone, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration of the resulting aldol adduct yields the α,β-unsaturated ketone system characteristic of chalcones.

Several variations and improvements on the classical Claisen-Schmidt condensation have been developed to enhance yields and simplify procedures. These include the use of solid-phase synthesis techniques, which can facilitate product purification, and the application of different catalysts such as solid NaOH in grinding techniques for solvent-free conditions. researchgate.netrasayanjournal.co.in Microwave and ultrasound irradiation have also been employed to accelerate reaction rates. nih.gov

A significant challenge in the synthesis of polyhydroxylated chalcones is the potential for unwanted side reactions due to the acidic nature of the phenolic hydroxyl groups in the presence of a strong base. wmich.edu This can lead to deprotonation of the hydroxyl groups and subsequent side reactions, lowering the yield of the desired product. wmich.edu To circumvent this, protecting groups are often employed to temporarily block the hydroxyl functionalities during the condensation reaction.

Optimizing the synthesis of this compound is essential for both laboratory-scale research and potential industrial production. Key parameters for optimization include the choice of catalyst, solvent, reaction temperature, and reaction time. whiterose.ac.uk

Catalyst and Reaction Conditions: The selection of the base is critical. While NaOH and KOH are common, other bases like barium hydroxide (Ba(OH)₂) have also been used. nih.gov The concentration of the base and the reaction temperature can significantly impact the outcome, with lower temperatures often favored to minimize side reactions. For instance, one approach to synthesizing a related compound, 2',4,4'-trihydroxychalcone (isoliquiritigenin), involved a Claisen-Schmidt condensation at room temperature, which was followed by demethylation, achieving a total yield of 85% and a purity of over 96%. google.com

Purification: Purification of the final product is crucial to remove unreacted starting materials and byproducts. Recrystallization from a suitable solvent, such as ethanol, is a common method to obtain pure chalcones. google.com Column chromatography is another effective purification technique. The purity of the synthesized chalcone is typically verified using techniques like High-Performance Liquid Chromatography (HPLC) and its structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Design of Experiments (DoE): A systematic approach to optimization often involves Design of Experiments (DoE). whiterose.ac.uk This statistical methodology allows for the simultaneous variation of multiple reaction parameters to identify the optimal conditions for yield and purity in a more efficient manner than the traditional one-factor-at-a-time (OFAT) approach. whiterose.ac.uk

Design and Synthesis of Novel this compound Analogs

The development of novel analogs of this compound is driven by the desire to improve its biological activity, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) studies are fundamental to the rational design of new analogs. nih.gov SAR data provides insights into which structural features of the chalcone molecule are essential for its biological effects. For example, studies have shown that the number and position of hydroxyl groups on both aromatic rings are critical for the antioxidant and enzyme-inhibitory activities of chalcones. mdpi.comacademicjournals.org

The 3,4-dihydroxy (catechol) moiety on the B-ring is often associated with potent antioxidant activity. mdpi.com By systematically modifying the substitution pattern on both the A and B rings and evaluating the biological activity of the resulting analogs, researchers can build a comprehensive SAR profile. This knowledge is then used to design new molecules with predicted enhanced activity. For instance, if a particular hydroxyl group position is found to be crucial, new analogs will retain this feature while other parts of the molecule are modified to improve other properties like solubility or cell permeability. mdpi.com

Computational methods, such as computer-assisted drug design (CADD), are increasingly used to support rational design. acs.org These methods can predict the binding of chalcone analogs to target enzymes and help prioritize which compounds to synthesize. nih.gov

Combinatorial chemistry provides a powerful platform for rapidly generating large libraries of diverse chalcone analogs. nih.govnih.gov This high-throughput approach allows for the systematic exploration of a wide range of substituents on the chalcone scaffold.

In a typical combinatorial synthesis of a chalcone library, a set of differently substituted acetophenones is reacted with a set of various aromatic aldehydes in a parallel fashion. nih.govnih.gov This creates a matrix of chalcone products, where each compound has a unique combination of substituents. These libraries can then be screened for biological activity, and the "hits" can be identified. nih.govnih.gov

Positional scanning is a deconvolution strategy used with combinatorial libraries to identify the most active individual compounds without needing to synthesize and test every single one. nih.govnih.gov Sub-libraries are created where one of the starting materials (either the acetophenone or the aldehyde) is kept constant while the other is a mixture. nih.gov By identifying the most active sub-libraries, the most promising individual components can be deduced and then synthesized for further testing. nih.govnih.gov

Both solution-phase and solid-phase synthesis techniques have been adapted for the combinatorial generation of chalcone libraries. acs.orgasianpubs.org Solid-phase synthesis, where one of the reactants is attached to a resin, can simplify the purification process, as excess reagents and byproducts can be washed away. researchgate.netacs.org

Scalability Considerations for Research and Pre-clinical Development

The transition from laboratory-scale synthesis to the production of this compound and its analogs in quantities sufficient for research and pre-clinical development presents significant scalability challenges. The demand for gram-to-kilogram scale quantities necessitates robust, efficient, and cost-effective synthetic protocols. Key considerations in scaling up production include reaction efficiency, purification methods, cost of starting materials, and the environmental impact of the process.

The classical and most widely used method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an appropriate acetophenone with a benzaldehyde. acs.org For this compound, this would typically involve 3,4-dihydroxybenzaldehyde and 4-hydroxyacetophenone, though protecting groups may be necessary for the hydroxyl functionalities to prevent side reactions. While straightforward for small-scale synthesis, traditional Claisen-Schmidt condensations often face issues when scaled up, such as long reaction times, unsatisfactory yields, and the need for extensive purification, often by column chromatography, which is not ideal for large-scale production. researchgate.netfrontiersin.org

To address these limitations, modern synthetic strategies focus on process optimization and green chemistry principles to enhance scalability. These advanced methods aim to increase yield, reduce reaction times, minimize waste, and simplify purification.

Key Strategies for Scalable Synthesis:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. frontiersin.org In chalcone synthesis, it offers several advantages over conventional heating, including rapid and uniform heating, significantly reduced reaction times, and often higher product yields. frontiersin.orgnih.gov These benefits make it a highly attractive option for mass production and scaling up. nih.gov

Solvent-Free and Mechanochemical Methods: Eliminating volatile organic solvents is a primary goal of green chemistry, as it reduces environmental impact and production costs. nih.gov Solvent-free synthesis of chalcones, often achieved through mechanochemical techniques like grinding reactants together with a solid catalyst, has proven to be a simple, fast, and efficient alternative. frontiersin.orgrasayanjournal.co.in This approach is suitable for industrial applications as it can shorten reaction times and reduce the consumption of costly catalysts. frontiersin.org

Flow Chemistry: The use of continuous flow reactors represents a significant advancement for industrial-scale chemical production. In a flow system, reactants are continuously pumped through a reactor where the reaction occurs, allowing for excellent control over reaction parameters such as temperature, pressure, and reaction time. This leads to higher consistency, yield, and purity of the final product. Procedures for multigram-scale synthesis of chalcones using flow microwave technology have been reported. acs.org

Development of Novel Catalysts: Research into catalysis for the Claisen-Schmidt condensation has yielded more efficient and environmentally benign options. While traditional methods use strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) , newer approaches utilize solid-supported catalysts. These can include silica-sulfuric acid researchgate.net, polymer-supported catalysts researchgate.net, or nanocatalysts nih.gov. Such catalysts are often more stable, reusable, and lead to fewer side products, simplifying the purification process. nih.gov

The successful development of a scalable synthesis protocol is essential for advancing this compound and its analogs through the pre-clinical pipeline. The ability to produce sufficient quantities of high-purity compounds is a prerequisite for comprehensive toxicological and efficacy studies required for further development. nih.gov

Interactive Data Table: Comparison of Synthetic Methods for Chalcone Synthesis

| Synthetic Method | Typical Catalyst | Reaction Time | Key Advantages for Scalability | Key Disadvantages/Challenges |

| Conventional Heating | NaOH, KOH | Up to 24 hours frontiersin.org | Well-established, simple setup | Long reaction times, often low yields, energy-intensive, difficult purification researchgate.netfrontiersin.org |

| Microwave-Assisted | NaOH, KOH, solid acids/bases | Minutes to hours frontiersin.org | Rapid, high yields, uniform heating, suitable for mass production nih.gov | Requires specialized equipment, potential for localized overheating |

| Solvent-Free (Grinding) | Solid NaOH, other solid bases | 15-30 minutes rasayanjournal.co.in | Environmentally friendly, fast, efficient, reduces waste and cost frontiersin.orgrasayanjournal.co.in | May not be suitable for all substrates, potential for incomplete reaction |

| Flow Chemistry | Various, often heterogeneous | Continuous | High consistency, high yield and purity, excellent process control | High initial investment in equipment, requires process-specific optimization |

Advanced Analytical Methodologies in Research on 4 ,3,4 Trihydroxychalcone

Spectroscopic Techniques for Structural Elucidation of Metabolites and Analogs

Spectroscopic methods are indispensable for determining the precise atomic and molecular structure of 4',3,4-trihydroxychalcone and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound and its analogs. semanticscholar.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule. semanticscholar.orghyphadiscovery.com

1D NMR:

¹H NMR (Proton NMR): This experiment provides information about the chemical environment of hydrogen atoms. For this compound, the ¹H NMR spectrum reveals distinct signals for each proton, with their chemical shifts (δ) indicating the electronic environment and coupling constants (J) revealing neighboring proton relationships.

¹³C NMR (Carbon-13 NMR): This technique maps the carbon skeleton of the molecule. spectrabase.com The chemical shifts of the carbon atoms in the ¹³C NMR spectrum are indicative of their hybridization and the nature of attached atoms.

2D NMR: 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between atoms. hyphadiscovery.com

COSY: Identifies proton-proton couplings, helping to piece together fragments of the molecule. hyphadiscovery.com

HSQC: Correlates directly bonded carbon and hydrogen atoms. semanticscholar.orghyphadiscovery.com

These NMR techniques are vital for confirming the identity of synthesized this compound and for identifying the structures of its metabolites formed in biological systems. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental composition of a molecule with high accuracy and sensitivity. techscience.comwaters.com This technique measures the mass-to-charge ratio (m/z) of ions, allowing for the calculation of the precise molecular weight.

For this compound, HRMS can confirm its molecular formula (C₁₅H₁₂O₄). nih.gov In metabolic studies, HRMS is instrumental in identifying potential metabolites by detecting mass shifts corresponding to biochemical transformations such as hydroxylation, methylation, or conjugation. researchgate.net Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are often coupled with HRMS to analyze a wide range of compounds. researchgate.netnih.gov MALDI-TOF (Time-of-Flight) MS, in particular, has been noted for its utility in analyzing chalcones and their derivatives. researchgate.netthegoodscentscompany.com

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. youtube.comjasco-global.com The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of specific chemical bonds. mdpi.com

In the analysis of this compound, the FTIR spectrum would typically show characteristic absorption bands for:

O-H stretching: From the hydroxyl groups.

C=O stretching: From the α,β-unsaturated ketone.

C=C stretching: From the aromatic rings and the enone system.

C-O stretching: From the phenol (B47542) groups.

FTIR is a valuable and rapid method for confirming the presence of key functional groups and for monitoring chemical reactions involving this compound. youtube.com

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.orgcreative-proteomics.com While this compound itself is not chiral, its derivatives or metabolites could be. Furthermore, CD spectroscopy is highly sensitive to the secondary and tertiary structure of proteins and can be used to study the binding interactions between this compound and chiral biological macromolecules like proteins and nucleic acids. mit.edu Any induced chirality upon binding can be detected, providing insights into the conformational changes of the biomolecule and the nature of the binding site.

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. uwc.ac.za This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to generate an electron density map, from which the precise positions of all atoms in the molecule can be determined.

For this compound and its analogs, a successful X-ray crystal structure analysis would provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and stereochemistry. dntb.gov.ua This information is invaluable for understanding the molecule's conformation and intermolecular interactions in the solid state. scispace.comresearchgate.net

Chromatographic Separation Techniques for Isolation and Purity Assessment

Chromatographic techniques are essential for the isolation of this compound from natural sources or synthetic reaction mixtures and for assessing its purity. cuni.cznih.gov These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. nih.gov

Commonly used chromatographic techniques include:

Thin-Layer Chromatography (TLC): A rapid and simple method for monitoring the progress of reactions and for preliminary purity checks. sgkgdcvinukonda.ac.inccamp.res.in It operates on the principle of adsorption chromatography, where compounds are separated based on their affinity for the solid stationary phase (e.g., silica (B1680970) gel) and the mobile phase. nih.gov

Column Chromatography: A preparative technique used to purify larger quantities of a compound. sgkgdcvinukonda.ac.in The mixture is applied to the top of a column packed with a stationary phase, and the components are eluted with a solvent (mobile phase), separating based on their polarity. nih.gov

High-Performance Liquid Chromatography (HPLC): A highly efficient and versatile technique for both analytical and preparative separations. researchgate.net It utilizes high pressure to force the solvent through a column with a smaller particle size, resulting in high resolution and rapid separation times. nih.gov Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is frequently used for the analysis of flavonoids like chalcones.

These chromatographic methods are crucial for obtaining pure samples of this compound, which are necessary for accurate spectroscopic analysis and biological testing.

Compound Names Mentioned in the Article

| Compound Name |

| This compound |

| Isoliquiritigenin (B1662430) |

| 2',4',4-Trihydroxychalcone |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of chalcones due to its high resolution and sensitivity. In the study of chalcones and related flavonoids, Reverse-Phase HPLC (RP-HPLC) is the most common modality.

A typical RP-HPLC method for the analysis of chalcones involves a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous solution, often with a small percentage of acid (such as formic acid or phosphoric acid) to improve peak shape and resolution. ajrconline.orgptfarm.pl Gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to effectively separate compounds with a range of polarities. ajrconline.org

For instance, a validated HPLC method for the quantitative analysis of 4,5,4'-trihydroxychalcone, a close isomer of the target compound, has been reported. nih.govscispace.com This method utilized a C18 column and a gradient elution, demonstrating the applicability of HPLC for the precise quantification of trihydroxychalcones. nih.govscispace.com The validation of such methods typically includes assessing linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). ptfarm.pl

Table 1: Illustrative HPLC Parameters for Chalcone (B49325) Analysis

| Parameter | Example Value/Condition | Reference |

|---|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | usd.ac.id |

| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water | ajrconline.org |

| Elution | Gradient | ajrconline.org |

| Flow Rate | 1.0 mL/min | usd.ac.id |

| Detection | UV-Vis Diode Array Detector (DAD) | ptfarm.pl |

| Wavelength | ~370 nm | researchgate.net |

| Injection Volume | 20 µL | researchgate.net |

This table presents a compilation of typical parameters from various studies on chalcone analysis and does not represent a single, specific analysis of this compound.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography (UPLC), which utilizes smaller particle sizes in the stationary phase (typically <2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. waters.com When coupled with tandem mass spectrometry (MS/MS), it becomes a powerful tool for both the identification and quantification of compounds in complex mixtures. waters.com

UPLC-MS/MS is particularly valuable for analyzing biological samples, where the concentration of the analyte may be very low and the matrix is complex. nih.gov The high selectivity of MS/MS, which involves monitoring a specific precursor-to-product ion transition, allows for the accurate quantification of the target compound even in the presence of interfering substances. rsc.org

While a specific UPLC-MS/MS method for this compound in biological matrices was not found, methods for other flavonoids, such as cirsimarin (B190802) in rat plasma, have been developed and validated. dndi.org These methods typically involve a simple protein precipitation step for sample preparation, followed by analysis using a UPLC system coupled to a triple quadrupole mass spectrometer. dndi.org

Table 2: Representative UPLC-MS/MS Parameters for Flavonoid Quantification in Plasma

| Parameter | Example Value/Condition | Reference |

|---|---|---|

| Column | C18 (e.g., 2.1 x 100 mm, <2 µm) | nih.gov |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water | wikipedia.org |

| Elution | Gradient | rsc.org |

| Flow Rate | 0.3 - 0.5 mL/min | rsc.org |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | wikipedia.org |

| MS Detection | Multiple Reaction Monitoring (MRM) | wikipedia.org |

| Sample Preparation | Protein Precipitation with Acetonitrile | dndi.org |

This table is a composite of typical parameters from studies on flavonoid analysis in plasma and serves as an illustrative example.

Countercurrent Chromatography (CCC)

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that does not use a solid support matrix. nih.gov This technique is particularly well-suited for the preparative-scale separation and purification of natural products, including chalcones, from crude extracts. researchgate.netnih.gov The separation is based on the differential partitioning of the components of a mixture between two immiscible liquid phases. nih.gov